

Epiyangambin Demonstrates Superior Potency Against Leishmania amazonensis Compared to Yangambin

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Compound of Interest

Compound Name: *Epiyangambin*

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[City, State] – November 20, 2025 – Researchers have found that **epiyangambin**, a lignan isolated from *Ocotea fasciculata*, exhibits greater potency against the intracellular amastigote form of *Leishmania amazonensis* than its isomer, yangambin.^{[1][2][3]} An in vitro study demonstrated that **epiyangambin** has an IC₅₀ value approximately twice as low as that of yangambin, indicating that a lower concentration of **epiyangambin** is required to inhibit the parasite's viability by 50%.^{[1][2][3]}

Leishmania amazonensis is a causative agent of cutaneous leishmaniasis in Brazil.^{[1][2]} The search for new, effective, and less toxic treatments is a priority in the field of tropical medicine. Natural products, such as the lignans investigated in this study, are a promising source of novel therapeutic agents.

Comparative Efficacy Against *L. amazonensis*

A key study investigating the leishmanicidal effects of these two compounds found that **epiyangambin** was more effective at reducing the intracellular viability of *L. amazonensis* in infected macrophages.^{[1][4]} The half-maximal inhibitory concentration (IC₅₀) for **epiyangambin** was determined to be $22.6 \pm 4.9 \mu\text{M}$, whereas the IC₅₀ for yangambin was $43.9 \pm 5 \mu\text{M}$.^{[1][2][3]}

Furthermore, **epiyangambin** demonstrated a high selectivity for the parasite over host cells, with a selectivity index (SI) of 23.6.[1] This index is calculated by dividing the cytotoxic concentration 50% (CC50) for host cells by the IC50 for the parasite. A higher SI value suggests a greater margin of safety for the compound. The CC50 for **epiyangambin** against bone marrow-derived macrophages (BMDM) was $534 \pm 105 \mu\text{M}$.[1] In contrast, yangambin was found to be less cytotoxic to the host cells.[1][4]

Compound	IC50 vs. <i>L. amazonensis</i> (μM)	CC50 vs. Macrophages (μM)	Selectivity Index (SI)
Epiyangambin	22.6 ± 4.9	534 ± 105	23.6
Yangambin	43.9 ± 5	Not Determined	Not Determined

Immunomodulatory Effects on Host Cells

In addition to their direct leishmanicidal activity, both **epiyangambin** and yangambin were found to modulate the immune response of infected macrophages. Treatment with both lignans led to a reduction in the production of several pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). [1][2][3] Notably, **epiyangambin** was more potent than yangambin in reducing the levels of PGE2.[1]

Experimental Protocols

The following methodologies were employed in the key comparative study:

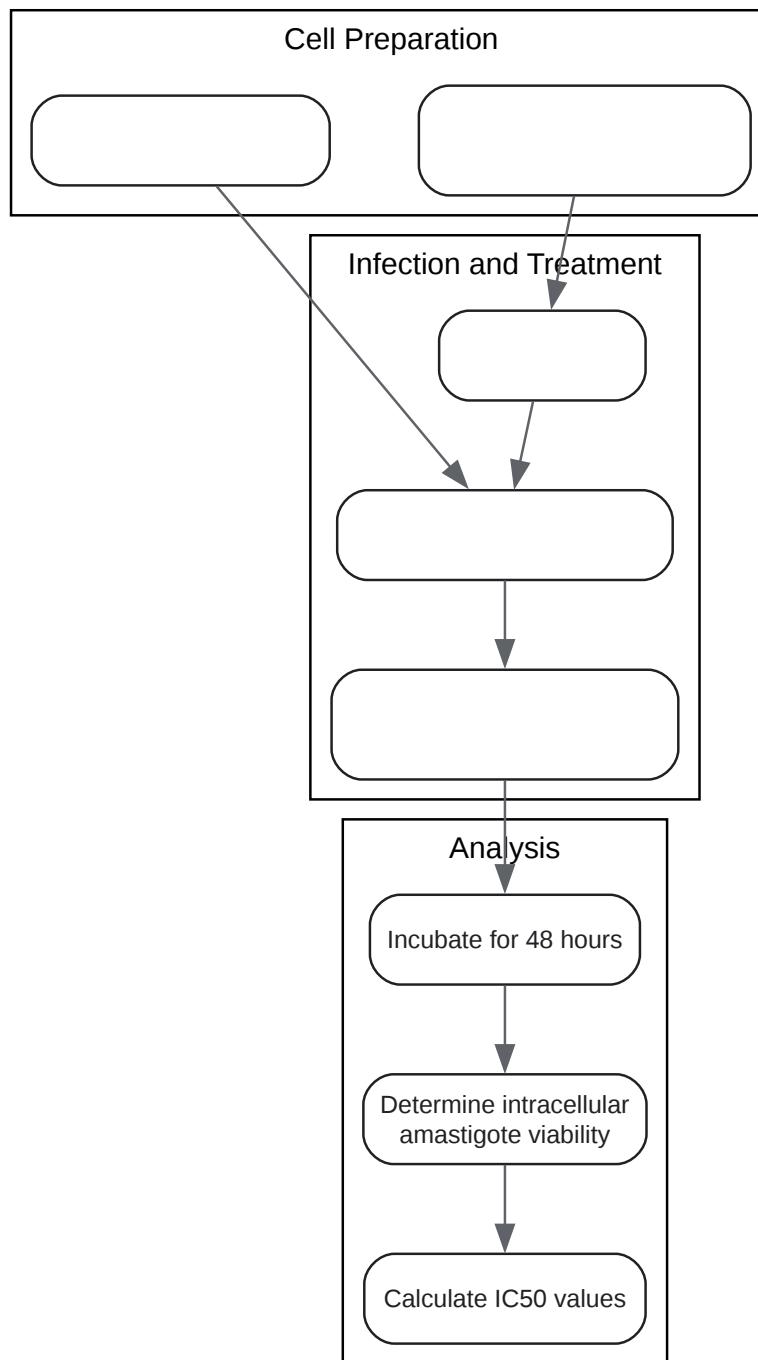
Cell Culture and Parasites

Leishmania amazonensis (MHOM/BR/01/BA788) promastigotes were cultured at 24°C in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[1] Bone marrow-derived macrophages (BMDM) were obtained from BALB/c mice and cultured for 7 days in RPMI medium supplemented with 20% FBS and 30% L929 cell culture supernatant as a source of macrophage colony-stimulating factor.[1]

Intracellular Amastigote Viability Assay

BMDM were seeded in 96-well plates and infected with *L. amazonensis* promastigotes at a ratio of 10 parasites to 1 macrophage.^[1] After infection, the cells were treated with varying concentrations of **epiyangambin** or yangambin for 48 hours.^{[1][3][5]} The number of viable intracellular amastigotes was then determined to calculate the IC50 values.^[1]

Experimental Workflow for Intracellular Viability Assay

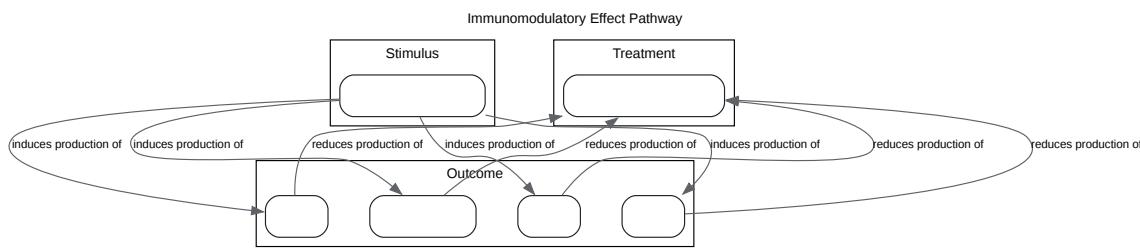
[Click to download full resolution via product page](#)**Fig. 1:** Workflow for assessing leishmanicidal activity.

Cytotoxicity Assay

The cytotoxicity of the compounds against BMDM was assessed using a resazurin-based assay and by measuring lactate dehydrogenase (LDH) release.[1][3] Macrophages were treated with a range of concentrations of **epiyangambin** and yangambin for 48 hours.[1] Cell viability was then determined to calculate the CC50 values.[1]

Measurement of Inflammatory Mediators

BMDM were stimulated with interferon-gamma (IFN- γ), infected with *L. amazonensis*, and then treated with the compounds for 48 hours.[1] The levels of NO, TNF- α , IL-6, IL-10, IL-12p70, and PGE2 in the cell culture supernatants were quantified using appropriate assays (Griess reaction for NO and ELISA for cytokines and PGE2).[1]



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Fig. 2: Effect of lignans on inflammatory mediators.

Conclusion

The available data strongly suggest that **epiyangambin** is a more potent leishmanicidal agent against *L. amazonensis* than yangambin *in vitro*. Its favorable selectivity index also indicates a promising safety profile that warrants further investigation. Both compounds exhibit immunomodulatory properties that could contribute to their therapeutic effect. These findings encourage further research into **epiyangambin** as a potential lead compound for the development of new treatments for cutaneous leishmaniasis.

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